1,6-Hexanediol diglycidyl ether
Overview
Description
1,6-Hexanediol diglycidyl ether is an organic chemical compound belonging to the glycidyl ether family. It is an aliphatic compound that appears as a colorless liquid at room temperature. The compound is characterized by the presence of two epoxide (oxirane) groups per molecule, which makes it highly reactive. Its primary use is in modifying epoxy resins, particularly for reducing viscosity while maintaining flexibility .
Mechanism of Action
Target of Action
1,6-Hexanediol diglycidyl ether is a reactive diluent in epoxy resin systems . Its primary targets are the epoxy resins, which are high-viscosity materials . The compound’s long-chain structure provides flexibility and toughness, making it suitable for durable applications .
Mode of Action
The compound combines the properties of 1,6-hexanediol and glycidyl ether groups to enable polymerization and crosslinking with different substrates . It has two epoxide (oxirane) groups per molecule . These groups react with the hydroxyl groups of the epoxy resins, leading to a reduction in viscosity and allowing higher filler loading .
Biochemical Pathways
The compound is involved in the pathway of epoxy resin modification. It reacts with the epoxy resins in the presence of a Lewis acid as a catalyst to form a halohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction . The resulting modified epoxy resins have reduced viscosity and increased flexibility .
Pharmacokinetics
It’s important to note that the compound’s low viscosity allows it to mix well with high-viscosity materials, enhancing its bioavailability in the targeted epoxy resin systems .
Result of Action
The primary result of the action of this compound is the modification of epoxy resins. The compound reduces the viscosity of these resins, allows higher filler loading, and imparts some degree of flexibility . These changes enhance the mechanical properties and chemical resistance of the resins , affecting the microstructure of the epoxy resins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a Lewis acid is necessary for the compound to react with epoxy resins . Additionally, the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . It’s also important to note that the compound is a skin irritant and sensitizer, and has caused contact dermatitis , so protective measures should be taken when handling it.
Biochemical Analysis
Biochemical Properties
The compound combines the properties of 1,6-hexanediol and glycidyl ether groups to enable polymerization and crosslinking with different substrates, enhancing mechanical properties and chemical resistance . The long-chain structure of 1,6-Hexanediol diglycidyl ether provides flexibility and toughness, making it suitable for durable applications .
Cellular Effects
It has been found that short-term exposure to this compound can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its two epoxide groups. These groups can react with a variety of biomolecules, including proteins and nucleic acids, leading to changes in their structure and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Short-term treatment with this compound has been found to decrease long-range interactions and increase short-range interactions
Preparation Methods
1,6-Hexanediol diglycidyl ether is synthesized through a multi-step process involving the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds as follows:
Formation of Halohydrin: Each hydroxyl group of 1,6-hexanediol reacts with an epoxide group from epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin intermediate is then treated with sodium hydroxide, which induces a dehydrochlorination reaction, resulting in the formation of the epoxide rings
Industrial production methods typically involve the same steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,6-Hexanediol diglycidyl ether undergoes various chemical reactions due to its reactive epoxide groups. Some of the common reactions include:
Polymerization and Crosslinking: The compound can polymerize or crosslink with a wide range of substrates, including polymers, resins, and oligomers.
Substitution Reactions: The epoxide groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, forming new bonds and functional groups.
The major products formed from these reactions are typically crosslinked polymers or modified resins with improved properties such as flexibility, toughness, and chemical resistance.
Scientific Research Applications
1,6-Hexanediol diglycidyl ether has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reactive diluent in epoxy resin systems to reduce viscosity and allow higher filler loading.
Biology and Medicine: The compound is used in the preparation of hydrophilic nanogels and biocompatible pseudopolypeptide nanoparticles, which have applications in drug delivery and tissue engineering.
Industry: It is employed in the production of high-performance materials with tailored properties, such as stretched-dried-gel films and hydrophilic nanogels.
Comparison with Similar Compounds
1,6-Hexanediol diglycidyl ether can be compared with other glycidyl ethers, such as:
1,4-Butanediol diglycidyl ether: Similar in structure but with a shorter chain length, resulting in different mechanical properties and flexibility.
Glycerol diglycidyl ether: Contains three epoxide groups, offering higher crosslinking density but potentially less flexibility.
Bisphenol A diglycidyl ether: An aromatic compound with rigid aromatic rings, providing high mechanical strength but less flexibility compared to aliphatic glycidyl ethers.
The uniqueness of this compound lies in its balance of flexibility and mechanical strength, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYGFLRBWMFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29317-10-0 | |
Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50275827, DTXSID60864660 | |
Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16096-31-4, 1646-07-7 | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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